molecular formula C12H4Cl6OS2 B14311057 1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one CAS No. 112430-09-8

1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one

Katalognummer: B14311057
CAS-Nummer: 112430-09-8
Molekulargewicht: 441.0 g/mol
InChI-Schlüssel: VUVOMOVYBQOBGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one is a synthetic organic compound characterized by the presence of two thiophene rings substituted with chlorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one typically involves the reaction of 3,4,5-trichlorothiophene with a suitable but-2-en-1-one precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the thiophene rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or thiols.

    Substitution: Formation of substituted thiophenes with various functional groups.

Wissenschaftliche Forschungsanwendungen

1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Wirkmechanismus

The mechanism of action of 1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Bis(4-chlorophenyl)-2-propen-1-one
  • 1,3-Bis(diphenylphosphino)propane dichloronickel(II)
  • 1,3-Bis(5-(dimesitylboryl)thiophen-2-yl)benzene

Uniqueness

1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one is unique due to the presence of multiple chlorine atoms on the thiophene rings, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for diverse applications and makes it a valuable subject of study in various scientific fields.

Eigenschaften

CAS-Nummer

112430-09-8

Molekularformel

C12H4Cl6OS2

Molekulargewicht

441.0 g/mol

IUPAC-Name

1,3-bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one

InChI

InChI=1S/C12H4Cl6OS2/c1-3(9-5(13)7(15)11(17)20-9)2-4(19)10-6(14)8(16)12(18)21-10/h2H,1H3

InChI-Schlüssel

VUVOMOVYBQOBGX-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)C1=C(C(=C(S1)Cl)Cl)Cl)C2=C(C(=C(S2)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.